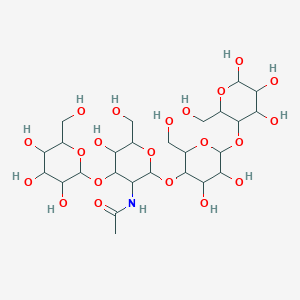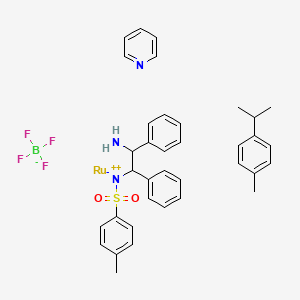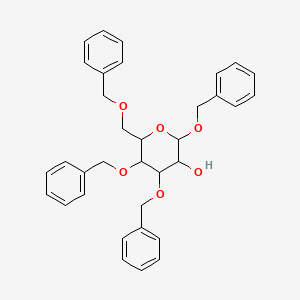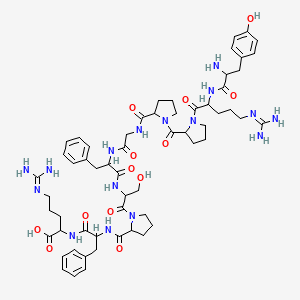![molecular formula C14H13ClN4O4S B15129778 Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- CAS No. 67906-54-1](/img/structure/B15129778.png)
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group attached to an azo compound, which includes a chloroazo and methoxy substituent. The compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- typically involves a multi-step process. The initial step often includes the diazotization of 4-chloroaniline, followed by coupling with 5-methoxy-2-methylphenol. The resulting intermediate is then subjected to sulfonation using concentrated sulfuric acid to introduce the benzenesulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large reactors for diazotization and coupling reactions, followed by sulfonation in continuous flow systems. The final product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic marker.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- involves its interaction with molecular targets through its sulfonic acid and azo groups. The sulfonic acid group enhances the compound’s solubility in water, while the azo group can undergo redox reactions, making it useful in various applications. The compound’s vibrant color is due to the extended conjugation of the azo group, which absorbs visible light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the synthesis of azo dyes.
p-Toluenesulfonic acid: An aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- is unique due to its combination of a chloroazo and methoxy substituent, which imparts specific chemical properties and applications. Its vibrant color and solubility make it particularly valuable in the dye and pigment industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
67906-54-1 |
|---|---|
Molekularformel |
C14H13ClN4O4S |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
4-[[4-(chlorodiazenyl)-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H13ClN4O4S/c1-9-7-13(18-19-15)14(23-2)8-12(9)17-16-10-3-5-11(6-4-10)24(20,21)22/h3-8H,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
AZPGMBMWDRHSAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)

![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)


![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)


![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)

![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)
